molecular formula C36H75O10P B12674469 Bis(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) hydrogen phosphate CAS No. 62249-18-7

Bis(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) hydrogen phosphate

Cat. No.: B12674469
CAS No.: 62249-18-7
M. Wt: 698.9 g/mol
InChI Key: WADOGHZARUGFCV-UHFFFAOYSA-N
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Description

Bis(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) hydrogen phosphate: is an organic compound characterized by its complex structure, which includes multiple ethoxy and dodecyloxy groups. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) hydrogen phosphate typically involves the reaction of dodecyloxyethanol with ethylene oxide to form the intermediate ethoxylated alcohol. This intermediate is then reacted with phosphorus oxychloride (POCl3) under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) hydrogen phosphate can undergo oxidation reactions, especially in the presence of strong oxidizing agents.

    Reduction: This compound can be reduced under specific conditions, although it is less common.

    Substitution: The ethoxy groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

    Oxidation: Formation of corresponding phosphates and alcohols.

    Reduction: Formation of simpler alcohols and phosphates.

    Substitution: Formation of substituted ethoxy derivatives.

Scientific Research Applications

Chemistry:

  • Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
  • Acts as a phase transfer catalyst in organic synthesis.

Biology:

  • Employed in the formulation of biological buffers and media.
  • Used in the study of membrane proteins due to its surfactant properties.

Medicine:

  • Investigated for its potential use in drug delivery systems.
  • Used in the formulation of topical creams and ointments.

Industry:

  • Utilized in the production of detergents and cleaning agents.
  • Acts as an emulsifier in the formulation of cosmetics and personal care products.

Mechanism of Action

The mechanism of action of Bis(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) hydrogen phosphate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in its role as an emulsifier and phase transfer catalyst. The molecular targets include lipid bilayers and hydrophobic compounds, facilitating their solubilization and interaction in aqueous environments.

Comparison with Similar Compounds

  • Bis(2-(2-(2-(octyloxy)ethoxy)ethoxy)ethyl) hydrogen phosphate
  • Bis(2-(2-(2-(decyloxy)ethoxy)ethoxy)ethyl) hydrogen phosphate
  • Bis(2-(2-(2-(tetradecyloxy)ethoxy)ethoxy)ethyl) hydrogen phosphate

Uniqueness:

  • Bis(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) hydrogen phosphate has a longer alkyl chain compared to its octyloxy and decyloxy counterparts, which enhances its surfactant properties.
  • The presence of multiple ethoxy groups increases its solubility in water and organic solvents.
  • Its unique structure allows for a broader range of applications in various fields, from industrial to medicinal.

Properties

CAS No.

62249-18-7

Molecular Formula

C36H75O10P

Molecular Weight

698.9 g/mol

IUPAC Name

bis[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] hydrogen phosphate

InChI

InChI=1S/C36H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-39-25-27-41-29-31-43-33-35-45-47(37,38)46-36-34-44-32-30-42-28-26-40-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,37,38)

InChI Key

WADOGHZARUGFCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOP(=O)(O)OCCOCCOCCOCCCCCCCCCCCC

Origin of Product

United States

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